2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)acetamide
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Description
2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C19H24N4O3S2 and its molecular weight is 420.55. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
A series of thiazolidinone derivatives, including compounds structurally related to "2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)acetamide", have been synthesized and evaluated for their antimicrobial efficacy. These studies aim to explore the structure-activity relationships and identify compounds with potent antibacterial and antifungal activities. For example, Baviskar et al. (2013) synthesized a new series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide derivatives and tested them for in vitro antibacterial activity against various bacteria and antifungal activity against several fungi, measuring the zone of inhibition to determine their efficacy (Baviskar, Khadabadi, & Deore, 2013).
Synthesis and Evaluation
The synthesis of thiazolidinone derivatives and their evaluation for antimicrobial activities has been a focal point of research. These compounds are synthesized through a series of chemical reactions, including condensation and cyclization, and their structures are confirmed using various spectroscopic techniques. Wardkhan et al. (2008) reported on the reactivity of 2-ethoxy carbonyl methylene thiazol-4-one derivatives towards aromatic aldehydes and other reagents, leading to the synthesis of compounds with potential antimicrobial activities (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Antimicrobial Agents
Research on thiazolidinone derivatives, including "this compound" and its related compounds, focuses on developing new antimicrobial agents. These agents are tested against a range of microbial species to identify their antimicrobial spectrum and potential uses in treating infections. The synthesis and antimicrobial evaluation of thiazolidinone, thiazoline, and thiophene derivatives by Gouda et al. (2010) exemplify this research direction, highlighting the antimicrobial potential of these compounds (Gouda, Berghot, Shoeib, & Khalil, 2010).
Properties
IUPAC Name |
2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S2/c1-3-26-15-6-4-14(5-7-15)12-16-18(25)23(19(27)28-16)13-17(24)20-22-10-8-21(2)9-11-22/h4-7,12H,3,8-11,13H2,1-2H3,(H,20,24)/b16-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBKXMANKOWTTI-VBKFSLOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NN3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NN3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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